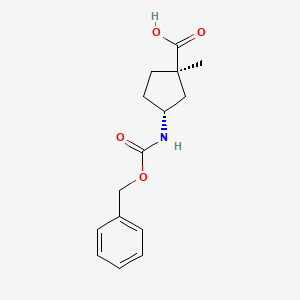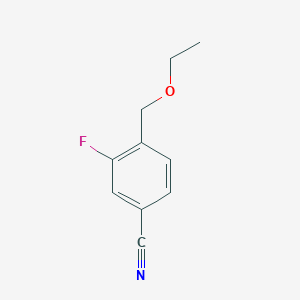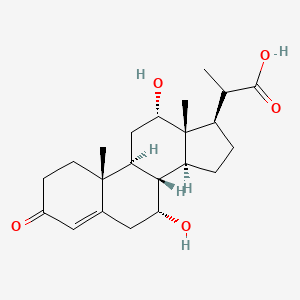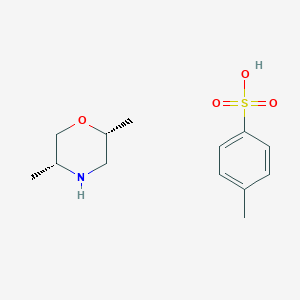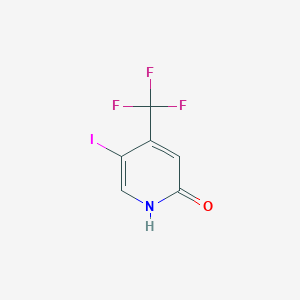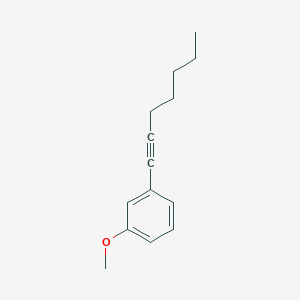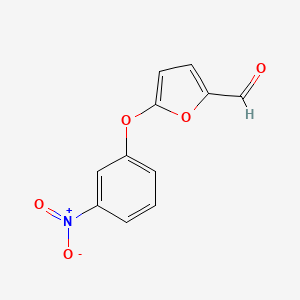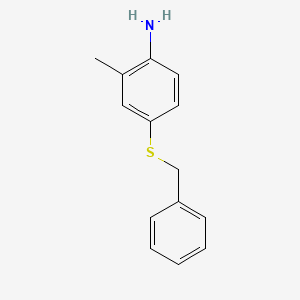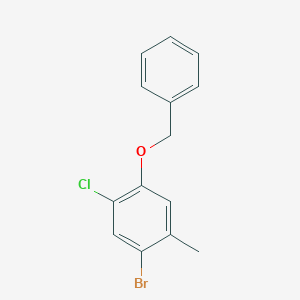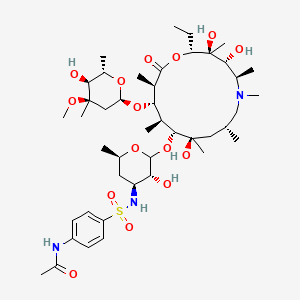
Azithromycin Impurity Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azithromycin Impurity Q is a chemical compound that is structurally related to azithromycin, a widely used macrolide antibiotic. This compound is often encountered during the synthesis and production of azithromycin and is used as a reference standard in pharmaceutical research to ensure the purity and quality of azithromycin formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azithromycin and its impurities, including Azithromycin Impurity Q, involves several steps. Azithromycin is derived from erythromycin through a series of chemical modifications. The synthetic route typically includes oximation, Beckmann rearrangement, deoxidization, and Eschweiler-Clarke methylation . Specific conditions such as temperature, pH, and the use of catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of azithromycin and its impurities involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for separation and purification. The process is optimized for yield and purity, ensuring that the final product meets regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Azithromycin Impurity Q undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to control pH. Reaction conditions such as temperature, solvent, and time are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Azithromycin Impurity Q is used in various scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for the development and validation of analytical methods to ensure the purity and quality of azithromycin formulations.
Quality Control: Employed in quality control laboratories to monitor the presence of impurities in azithromycin products.
Method Validation: Utilized in the validation of HPLC and other chromatographic methods for the analysis of azithromycin and its related compounds.
Mecanismo De Acción
azithromycin itself works by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting bacterial protein synthesis . This mechanism likely influences the behavior of its impurities, including Azithromycin Impurity Q.
Comparación Con Compuestos Similares
Azithromycin Impurity Q can be compared with other azithromycin impurities, such as:
Azithromycin Impurity A: 6-Demethylazithromycin.
Azithromycin Impurity F: A related compound with a similar structure.
Azithromycin Impurity J: 13-O-Decladinosylazithromycin.
These impurities share structural similarities with azithromycin but differ in specific functional groups and chemical properties. This compound is unique in its specific structural modifications and its role as a reference standard in pharmaceutical research .
Propiedades
Fórmula molecular |
C44H75N3O15S |
|---|---|
Peso molecular |
918.1 g/mol |
Nombre IUPAC |
N-[4-[[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C44H75N3O15S/c1-14-33-44(11,54)37(50)27(6)47(12)22-23(2)20-42(9,53)39(25(4)36(26(5)40(52)60-33)61-34-21-43(10,57-13)38(51)28(7)59-34)62-41-35(49)32(19-24(3)58-41)46-63(55,56)31-17-15-30(16-18-31)45-29(8)48/h15-18,23-28,32-39,41,46,49-51,53-54H,14,19-22H2,1-13H3,(H,45,48)/t23-,24-,25+,26-,27-,28+,32+,33-,34+,35-,36+,37-,38+,39-,41?,42-,43-,44-/m1/s1 |
Clave InChI |
DBZCHNDJNSRJPU-QIAYHHAGSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)OC3[C@@H]([C@H](C[C@H](O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
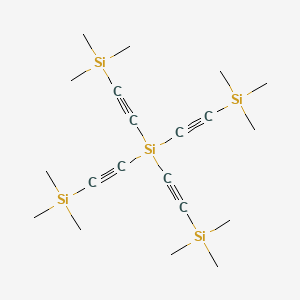
![8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14023404.png)
